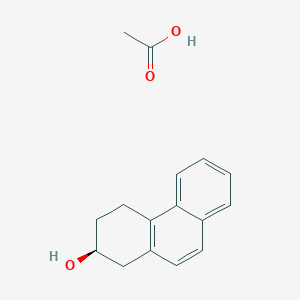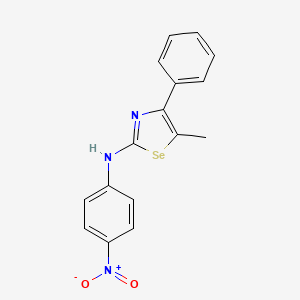
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine is a heterocyclic compound containing selenium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in the structure adds unique properties that can be exploited for different scientific and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine typically involves the reaction of 4-nitroaniline with 5-methyl-4-phenyl-1,3-selenazole-2-thiol under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the selenazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation are typical methods for reducing the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: 5-Methyl-N-(4-aminophenyl)-4-phenyl-1,3-selenazol-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex selenium-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying selenium biochemistry.
Medicine: Explored for its anticancer and antimicrobial properties due to the presence of selenium and the nitrophenyl group.
Industry: Utilized in the development of materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine involves its interaction with biological molecules. The selenium atom can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These combined effects contribute to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-N-(4-nitrophenyl) thiophene-2-carboxamide
- 3-Phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide
Uniqueness
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63232-07-5 |
|---|---|
Molekularformel |
C16H13N3O2Se |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
5-methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine |
InChI |
InChI=1S/C16H13N3O2Se/c1-11-15(12-5-3-2-4-6-12)18-16(22-11)17-13-7-9-14(10-8-13)19(20)21/h2-10H,1H3,(H,17,18) |
InChI-Schlüssel |
PCAUSUBMVJSUCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C([Se]1)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




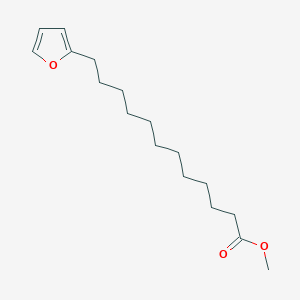
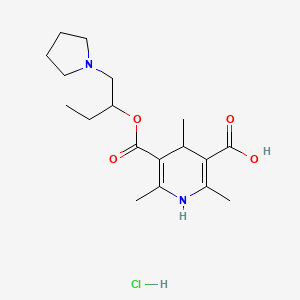

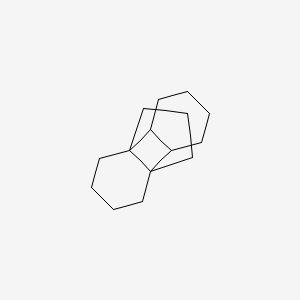
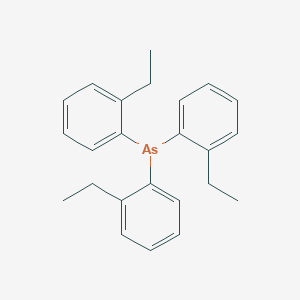
![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)



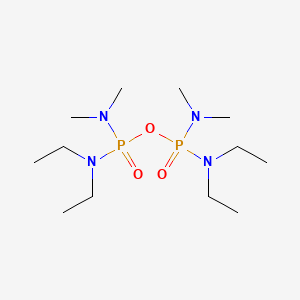
![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
